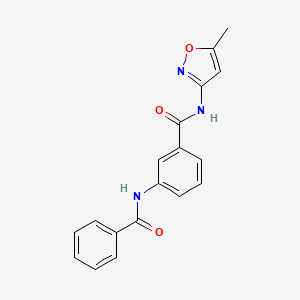![molecular formula C13H21BrN2O2S2 B5731646 5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is also known as Br-PTPS and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of Br-PTPS is not fully understood, but it is believed to act as a modulator of ion channels and neurotransmitter receptors in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, and decrease the release of glutamate, an excitatory neurotransmitter.
Biochemical and Physiological Effects:
Br-PTPS has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the expression of neurotrophic factors. Additionally, Br-PTPS has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using Br-PTPS in lab experiments is its high potency and selectivity for its target receptors. Additionally, it has a low toxicity profile and is well-tolerated in animal models. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Br-PTPS. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods to increase the availability of this compound for research purposes.
In conclusion, 5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and develop more efficient synthesis methods.
合成法
The synthesis of Br-PTPS involves the reaction of 5-bromo-2-thiophenesulfonamide with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a suitable base. The product is obtained as a white crystalline solid with a high yield and purity.
科学的研究の応用
Br-PTPS has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. Additionally, Br-PTPS has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2S2/c1-11-5-9-16(10-6-11)8-2-7-15-20(17,18)13-4-3-12(14)19-13/h3-4,11,15H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWTGSVNGZJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)

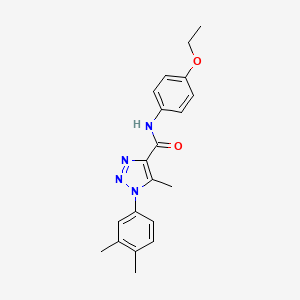

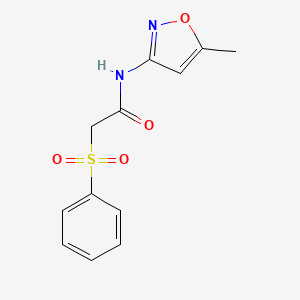
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)
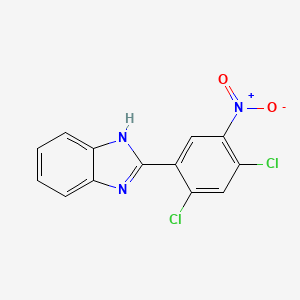
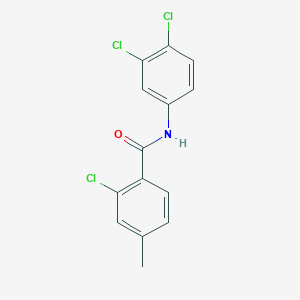
![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)
